4-(trifluoromethyl)pyrimidine-5-carboxylic acid chemical properties
4-(trifluoromethyl)pyrimidine-5-carboxylic acid chemical properties
An In-depth Technical Guide to 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
Introduction
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and agrochemical development. The unique combination of the pyrimidine core, an electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid handle makes it a highly valuable building block for synthesizing complex molecular architectures.
The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. The pyrimidine ring is a privileged scaffold found in numerous biologically active compounds, including nucleobases. The carboxylic acid functional group at the 5-position serves as a convenient anchor point for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the exploration of vast chemical space in drug discovery and materials science.
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical and Computational Properties
The fundamental properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. 4-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a solid at room temperature, with its key characteristics summarized below.
| Property | Value | Source |
| CAS Number | 220880-12-6 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | [1] |
| IUPAC Name | 4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Melting Point | 146-148 °C | |
| Boiling Point | 291.0 ± 40.0 °C (at 760 mmHg, predicted) | |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [1] |
| LogP (Octanol/Water Partition Coeff.) | 1.1936 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Reactivity Profile and Mechanistic Insights
The chemical behavior of 4-(trifluoromethyl)pyrimidine-5-carboxylic acid is dictated by the interplay between its three key components: the pyrimidine ring, the CF₃ group, and the carboxylic acid.
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Pyrimidine Ring: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle. This deficiency is significantly amplified by the potent electron-withdrawing effect of the trifluoromethyl group at the 4-position. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution (SNAᵣ), particularly if a leaving group is present at the 2 or 6 positions.
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Trifluoromethyl Group: The CF₃ group is chemically robust and stable under most reaction conditions. Its primary role is electronic modulation of the pyrimidine ring, increasing the acidity of the N-H protons (in tautomeric forms) and the carboxylic acid proton.
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Carboxylic Acid Group: This functional group is the primary site for derivatization. It undergoes standard carboxylic acid reactions:
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Amide Coupling: It can be readily coupled with amines using standard coupling reagents like HATU or EDCI to form amides. This is a cornerstone reaction for its use in medicinal chemistry.[2]
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Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding (4-(trifluoromethyl)pyrimidin-5-yl)methanol.
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Synthesis Methodology: A Validated Protocol
The synthesis of pyrimidine derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. For 4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a common and reliable strategy involves building the pyrimidine ring from acyclic precursors.
The following protocol describes a representative synthesis starting from ethyl 4,4,4-trifluoroacetoacetate, a readily available building block. This multi-step process is designed to be self-validating, with clear points for purification and characterization.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-4,4,4-trifluoro-3-oxobutanoate (Enaminone Intermediate)
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To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in an anhydrous solvent like toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Causality: This is a Knoevenagel-type condensation. The highly reactive DMF-DMA acts as both a formylating agent and a dehydrating agent, converting the active methylene group of the β-ketoester into a more reactive enaminone.
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Upon completion, cool the mixture and remove the solvent under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
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Dissolve the crude enaminone intermediate (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10 mL/mmol).
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Add formamidine acetate (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).
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Heat the mixture to reflux (approx. 80-100 °C depending on the solvent) and stir for 12-18 hours. Monitor by TLC.
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Causality: This is the critical cyclocondensation step. The formamidine acts as the N-C-N source, reacting with the 1,3-dicarbonyl equivalent (the enaminone) to form the pyrimidine ring. The base facilitates the reaction by deprotonating the formamidine and promoting cyclization.
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After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.
Step 3: Hydrolysis to 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
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Dissolve the crude ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
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Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq).
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Stir the mixture vigorously at room temperature for 4-8 hours until the ester is fully consumed (monitored by TLC).
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Causality: This is a standard saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis to the corresponding carboxylate salt.
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Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a strong acid (e.g., 2M HCl). A precipitate should form.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Purity can be further enhanced by recrystallization from a suitable solvent system like ethanol/water.
Applications in Research and Development
The title compound is not typically an end-product but rather a crucial intermediate. Its trifluoromethyl-pyrimidine scaffold is a recognized pharmacophore, and the carboxylic acid provides a handle for diversification.
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Medicinal Chemistry: It is a key building block for synthesizing kinase inhibitors, particularly for targets like the Epidermal Growth Factor Receptor (EGFR).[3][4] The pyrimidine core mimics the hinge-binding region of ATP, while the CF₃ group can enhance binding and improve pharmacokinetic properties. It is also used to create novel anti-inflammatory, antiviral, and antifungal agents.[5]
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Agrochemicals: Trifluoromethyl-substituted heterocycles are prevalent in modern pesticides and herbicides.[6] This compound serves as a precursor for developing new active ingredients that offer high efficacy and metabolic stability in the field.
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Materials Science: Fluorinated organic molecules are explored for applications in organic electronics and advanced polymers due to their unique electronic properties and thermal stability.
Safety and Handling
While a specific, comprehensive toxicology profile for this exact compound is not widely published, data from structurally related chemicals and supplier safety data sheets (SDS) provide clear guidance for safe handling.[7][8][9]
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Hazards: Assumed to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[8][9][10]
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7][11]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not empty into drains.[7]
Conclusion
4-(Trifluoromethyl)pyrimidine-5-carboxylic acid stands out as a high-value, versatile building block for chemical synthesis. Its well-defined physicochemical properties, combined with a predictable reactivity profile dominated by its electron-deficient core and adaptable carboxylic acid group, make it an indispensable tool for medicinal and agrochemical researchers. The synthetic routes are accessible and scalable, ensuring its continued use in the development of next-generation pharmaceuticals and crop protection agents.
References
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Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC, NIH. Available from: [Link] [Accessed January 11, 2026].[3]
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Wu, W., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available from: [Link] [Accessed January 11, 2026].
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Wu, W., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC, NIH. Available from: [Link] [Accessed January 11, 2026].[2]
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Ochiai, H., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link] [Accessed January 11, 2026].[6]
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Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available from: [Link] [Accessed January 11, 2026].[4]
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